5-Ethyl-2-methoxyacetophenone

Overview

Description

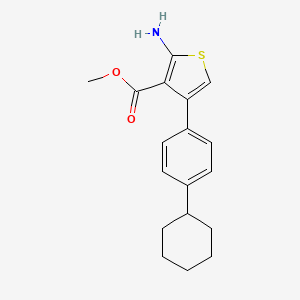

5-Ethyl-2-methoxyacetophenone is a chemical compound with the molecular formula C11H14O2 . It is a derivative of acetophenone, which is an aromatic ketone .

Synthesis Analysis

The synthesis of 5-Ethyl-2-methoxyacetophenone can be achieved from 5’-Ethyl-2’-hydroxyacetophenone and iodomethane . Acetophenone and its derivatives are commercially available or readily accessible, making them ideal synthons for multicomponent reactions .Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethyl-2-methoxyacetophenone are not detailed in the search results, acetophenones, in general, have been utilized in the synthesis of many heterocyclic compounds .Scientific Research Applications

Environmental Fate of Alkylphenols

Alkylphenols, including compounds similar in structure to 5-Ethyl-2-methoxyacetophenone, have been studied for their environmental persistence and potential endocrine-disrupting effects. Ying, Williams, and Kookana (2002) reviewed the degradation of alkylphenol ethoxylates (APEs) into more persistent alkylphenols, highlighting concerns regarding their accumulation in environmental compartments and potential impacts on wildlife and human health due to their hormone-mimicking properties (Ying, Williams, & Kookana, 2002).

Sustainable Access to Polymers and Fuels

Chernyshev, Kravchenko, and Ananikov (2017) explored the conversion of plant biomass to furan derivatives, noting the significance of compounds like 5-Ethyl-2-methoxyacetophenone as platform chemicals for synthesizing a range of materials including polymers, functional materials, and fuels. This research underscores the potential of such compounds in replacing non-renewable hydrocarbons in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmacological Activities of Derivatives

Wang et al. (2020) reviewed the pharmacological activities of paeonol derivatives, indicating the importance of structural modification in enhancing the therapeutic potential of acetophenone derivatives. This suggests that derivatives of 5-Ethyl-2-methoxyacetophenone might also have significant pharmacological benefits, including anti-inflammatory and antioxidant effects (Wang et al., 2020).

Environmental Effects of Sunscreen Ingredients

Research by Schneider and Lim (2019) on the environmental effects of common sunscreen ingredients, including related phenolic compounds, highlights concerns over their impact on aquatic ecosystems. This research can inform the environmental safety assessment of similar compounds, including 5-Ethyl-2-methoxyacetophenone, especially in terms of biodegradability and potential toxic effects on marine life (Schneider & Lim, 2019).

Safety and Hazards

While specific safety and hazard information for 5-Ethyl-2-methoxyacetophenone is not available, it’s important to handle all chemical substances with appropriate safety measures. For a similar compound, 4′-Ethylacetophenone, it is classified as a combustible liquid (H227) and precautions such as keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection are advised .

Mechanism of Action

Target of Action

It is known that acetophenone derivatives interact with various microorganisms . They are involved in multiple interactions, functioning as secondary metabolites .

Mode of Action

It’s known that acetophenone derivatives can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Acetophenone derivatives are known to be involved in allelochemical interactions .

Result of Action

Some acetophenone derivatives have shown substantial antiphytopathogenic activity .

properties

IUPAC Name |

1-(5-ethyl-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-9-5-6-11(13-3)10(7-9)8(2)12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUDFCWZFYZEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374530 | |

| Record name | 5-Ethyl-2-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-2-methoxyacetophenone | |

CAS RN |

29643-54-7 | |

| Record name | 5-Ethyl-2-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29643-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B1607763.png)